2-azido-N-(2-azidoethyl)ethanamine

Catalog No.
S13964289
CAS No.
M.F
C4H9N7
M. Wt
155.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-azido-N-(2-azidoethyl)ethanamine

Product Name

2-azido-N-(2-azidoethyl)ethanamine

IUPAC Name

2-azido-N-(2-azidoethyl)ethanamine

Molecular Formula

C4H9N7

Molecular Weight

155.16 g/mol

InChI

InChI=1S/C4H9N7/c5-10-8-3-1-7-2-4-9-11-6/h7H,1-4H2

InChI Key

PEKKGQPDLDUTKH-UHFFFAOYSA-N

Canonical SMILES

C(CN=[N+]=[N-])NCCN=[N+]=[N-]

2-Azido-N-(2-azidoethyl)ethanamine is a nitrogen-rich organic compound characterized by the presence of azide functional groups. Its molecular formula is C4H9N7\text{C}_4\text{H}_9\text{N}_7 and it has a CAS number of 135766-16-4. The structure comprises an ethyl chain linked to an amine group, with two azido substituents that contribute to its unique chemical properties. Azides are known for their high energy content and potential applications in various fields such as materials science, medicinal chemistry, and organic synthesis.

The reactivity of 2-azido-N-(2-azidoethyl)ethanamine is primarily influenced by its azide groups, which can undergo a variety of chemical transformations. Common reactions include:

  • Nucleophilic Substitution: The azide groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
  • Reduction Reactions: The azide functional groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Click Chemistry: The terminal azide groups can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition, forming triazoles, which are valuable intermediates in medicinal chemistry.

Research into the biological activity of 2-azido-N-(2-azidoethyl)ethanamine is limited, but compounds with similar azido structures have shown potential in various biological applications. Azides are often used in bioconjugation techniques, allowing for the labeling of biomolecules and the development of targeted drug delivery systems. The high reactivity of azides makes them suitable for attaching therapeutic agents to specific cellular targets.

The synthesis of 2-azido-N-(2-azidoethyl)ethanamine typically involves the following steps:

  • Preparation of Azide Groups: Starting materials such as primary amines can be reacted with sodium azide in a suitable solvent (e.g., ethanol or water) under reflux conditions to introduce the azide functionality.
  • Formation of Ethyl Linkage: The ethyl chain can be introduced via alkylation reactions, where an alkyl halide reacts with the amine to form the desired compound.
  • Purification: The product can be purified using techniques such as recrystallization or chromatography to isolate the final compound.

2-Azido-N-(2-azidoethyl)ethanamine has several potential applications:

  • Medicinal Chemistry: As a precursor for synthesizing bioactive compounds and pharmaceuticals.
  • Materials Science: Utilized in the development of polymeric materials and coatings that require specific chemical functionalities.
  • Bioconjugation: Employed in labeling biomolecules for imaging or tracking within biological systems.

Interaction studies involving 2-azido-N-(2-azidoethyl)ethanamine focus on its reactivity with other chemical entities, particularly in click chemistry applications. These studies help elucidate how this compound can form stable conjugates with biomolecules or other synthetic polymers, enhancing its utility in drug delivery systems and diagnostic applications.

Several compounds exhibit structural or functional similarities to 2-azido-N-(2-azidoethyl)ethanamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Azido-2-propanamineC3H8N4Contains one azide group; used in organic synthesis
2-Azido-N-(4-fluorophenyl)acetamideC9H10N4OFeatures an aromatic ring; significant in medicinal chemistry
Azidoazide azideC3N14Highly explosive; contains multiple azide groups

The uniqueness of 2-azido-N-(2-azidoethyl)ethanamine lies in its dual azide functionality combined with an ethyl amine structure, offering diverse reactivity compared to other similar compounds. This makes it particularly valuable for synthetic applications where multiple reactive sites are advantageous.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

155.09194332 g/mol

Monoisotopic Mass

155.09194332 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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